molecular formula C12H14BrNO2 B8056919 N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine

N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine

Cat. No.: B8056919
M. Wt: 284.15 g/mol
InChI Key: UALCVSGYZVISNB-UHFFFAOYSA-N
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Description

N-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine is a brominated bicyclic compound featuring a 1,3-dioxaindan core fused with a cyclopropanamine moiety. The 1,3-dioxaindan system comprises a benzene ring fused to a 1,3-dioxane ring, providing a rigid, electron-rich aromatic scaffold. The N-methylcyclopropanamine group introduces steric constraints and metabolic stability, which are critical in drug design.

Properties

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-14(9-2-3-9)6-8-4-11-12(5-10(8)13)16-7-15-11/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALCVSGYZVISNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1Br)OCO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology and toxicology.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3-dioxolane derivatives, which are known for their diverse biological activities. The specific structure of this compound includes a cyclopropanamine moiety linked to a bromo-substituted 1,3-dioxindane. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds related to 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In particular, a study synthesized various 1,3-dioxolane derivatives and evaluated their activity against several bacterial strains including Staphylococcus aureus and Candida albicans. The results indicated that many derivatives showed promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for bacteria, while antifungal activity was noted against C. albicans .

Table 1: Biological Activity of Related Compounds

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Compound 1AntibacterialS. aureus625
Compound 2AntifungalC. albicansNot specified
Compound 3AntibacterialP. aeruginosa1250

Insecticidal Activity

Insecticidal properties have also been explored for compounds containing the benzodioxole structure. A study focused on larvicidal activity against Aedes aegypti, a vector for various arboviruses. The compound demonstrated significant larvicidal activity with LC50 and LC90 values indicating effective control at low concentrations .

Toxicological Evaluations

Toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving mammalian models, compounds derived from similar structures were tested for cytotoxicity and organ toxicity. For instance, one compound exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM, suggesting a favorable safety profile .

Case Studies and Research Findings

Case Study: Antimicrobial Activity Evaluation

A comparative study evaluated the antimicrobial efficacy of several dioxolane derivatives, including this compound. The findings highlighted that while some derivatives were highly effective against Gram-positive bacteria, others showed limited activity against Gram-negative strains .

Research Finding: Structure-Activity Relationship

The structure-activity relationship (SAR) analysis revealed that modifications in the dioxolane ring significantly impacted biological activity. Substituents such as bromine increased antibacterial potency, while variations in the cyclopropanamine side chain influenced both efficacy and toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(6-bromo-1,3-dioxaindan-5-yl)methyl]-N-methylcyclopropanamine with structurally related brominated amines and cyclopropanamine derivatives:

Compound Core Structure Substituents Molecular Weight Key Properties/Activities Reference
This compound 1,3-Dioxaindan 6-Br, N-methylcyclopropanamine ~296.15 g/mol Hypothesized CNS activity, metabolic stability
N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine Pyridine 6-Br, cyclopropanamine (no N-methyl) 227.11 g/mol Unreported bioactivity; structural analog
6-Bromo-1H-indole-3-carboxylic acid methyl ester Indole 6-Br, 3-COOCH₃ 268.09 g/mol Weak antibacterial activity (S. epidermidis)
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine Pyridine 6-Cl, N-methylcyclopropanamine 215.70 g/mol High commercial availability (95% purity)
Halgerdamine Tryptophan derivative Brominated, glycosylated ~450 g/mol (est.) Isolated from marine molluscs; novel structure

Structural and Functional Insights

Pyridine-based analogs (e.g., ) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the dioxaindan system.

Substituent Effects: The N-methyl group in the target compound increases lipophilicity, favoring CNS penetration, whereas non-methylated cyclopropanamines (e.g., ) may exhibit faster metabolic clearance . Halogen position: Bromine at position 6 in the dioxaindan system may sterically hinder enzymatic degradation compared to 5-bromoindole derivatives () .

Biological Activity: While the target compound lacks direct activity data, 6-bromoindole derivatives () show weak antibacterial effects, suggesting brominated aromatics as promising scaffolds for antimicrobial development.

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